molecular formula C10H13N3 B2803803 1H-Benzimidazol-4-amine,1,5,6-trimethyl- CAS No. 338410-75-6

1H-Benzimidazol-4-amine,1,5,6-trimethyl-

Cat. No.: B2803803
CAS No.: 338410-75-6
M. Wt: 175.235
InChI Key: INPDVPVXTWTNOI-UHFFFAOYSA-N
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Description

1H-Benzimidazol-4-amine,1,5,6-trimethyl- is an organic compound with the molecular formula C10H13N3. It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Benzimidazol-4-amine,1,5,6-trimethyl- can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalent, such as trimethyl orthoformate. This reaction typically occurs under acidic conditions and results in the formation of the benzimidazole ring .

Another method involves the reaction of o-phenylenediamine with aldehydes, followed by oxidation.

Industrial Production Methods

Industrial production of 1H-Benzimidazol-4-amine,1,5,6-trimethyl- often involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazol-4-amine,1,5,6-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-4-amine,1,5,6-trimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazol-4-amine,1,5,6-trimethyl- is unique due to the specific arrangement of methyl groups on the benzimidazole ring.

Properties

IUPAC Name

1,5,6-trimethylbenzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-6-4-8-10(9(11)7(6)2)12-5-13(8)3/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPDVPVXTWTNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)N)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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